Cas no 1805533-56-5 (Methyl 3-(difluoromethyl)-2-iodo-5-methoxypyridine-6-acetate)
Methyl 3-(difluoromethyl)-2-iodo-5-methoxypyridine-6-acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-(difluoromethyl)-2-iodo-5-methoxypyridine-6-acetate
-
- Inchi: 1S/C10H10F2INO3/c1-16-7-3-5(9(11)12)10(13)14-6(7)4-8(15)17-2/h3,9H,4H2,1-2H3
- InChI Key: VXGVVLYAXNGHON-UHFFFAOYSA-N
- SMILES: IC1=C(C(F)F)C=C(C(CC(=O)OC)=N1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 268
- XLogP3: 2
- Topological Polar Surface Area: 48.4
Methyl 3-(difluoromethyl)-2-iodo-5-methoxypyridine-6-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029025296-250mg |
Methyl 3-(difluoromethyl)-2-iodo-5-methoxypyridine-6-acetate |
1805533-56-5 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
| Alichem | A029025296-500mg |
Methyl 3-(difluoromethyl)-2-iodo-5-methoxypyridine-6-acetate |
1805533-56-5 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
| Alichem | A029025296-1g |
Methyl 3-(difluoromethyl)-2-iodo-5-methoxypyridine-6-acetate |
1805533-56-5 | 95% | 1g |
$2,895.00 | 2022-04-01 |
Methyl 3-(difluoromethyl)-2-iodo-5-methoxypyridine-6-acetate Related Literature
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on Methyl 3-(difluoromethyl)-2-iodo-5-methoxypyridine-6-acetate
Recent Advances in the Application of Methyl 3-(difluoromethyl)-2-iodo-5-methoxypyridine-6-acetate (CAS: 1805533-56-5) in Chemical Biology and Pharmaceutical Research
Methyl 3-(difluoromethyl)-2-iodo-5-methoxypyridine-6-acetate (CAS: 1805533-56-5) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique difluoromethyl and iodo substituents, serves as a key building block for the synthesis of biologically active molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and central nervous system disorders.
One of the most notable advancements involving this compound is its role in the synthesis of kinase inhibitors. Researchers have successfully utilized Methyl 3-(difluoromethyl)-2-iodo-5-methoxypyridine-6-acetate as a precursor in the development of small-molecule inhibitors targeting protein kinases implicated in cancer progression. The difluoromethyl group enhances the metabolic stability of the resulting compounds, while the iodo substituent facilitates further functionalization through cross-coupling reactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of this compound in inhibiting aberrant kinase activity in vitro and in vivo.
In addition to its applications in oncology, this compound has shown promise in the design of antimicrobial agents. The presence of the difluoromethyl group is particularly advantageous, as it can mimic the steric and electronic properties of hydroxyl or methyl groups while offering improved resistance to enzymatic degradation. Recent work published in Bioorganic & Medicinal Chemistry Letters highlights the use of Methyl 3-(difluoromethyl)-2-iodo-5-methoxypyridine-6-acetate in the synthesis of novel antibiotics with activity against multidrug-resistant bacterial strains.
The compound's utility extends to the field of radiopharmaceuticals as well. The iodine atom present in its structure makes it an attractive candidate for radiolabeling applications. A 2022 study in the Journal of Labelled Compounds and Radiopharmaceuticals reported the successful incorporation of this compound into PET (Positron Emission Tomography) tracers for imaging applications. The researchers noted that the methoxy and difluoromethyl groups contributed to favorable pharmacokinetic properties of the resulting tracers.
From a synthetic chemistry perspective, recent investigations have focused on optimizing the preparation of Methyl 3-(difluoromethyl)-2-iodo-5-methoxypyridine-6-acetate to improve yield and purity. Advanced catalytic systems and novel fluorination methodologies have been developed to streamline its production. These process improvements, documented in recent patents and publications, have made the compound more accessible for research and development purposes.
Looking forward, the unique structural features of Methyl 3-(difluoromethyl)-2-iodo-5-methoxypyridine-6-acetate continue to inspire innovative applications in drug discovery. Its combination of fluorine and iodine atoms offers distinct advantages in modulating the physicochemical properties of drug candidates, while the pyridine core provides a versatile scaffold for further derivatization. Ongoing research is exploring its potential in targeted protein degradation, covalent inhibitor design, and as a building block for DNA-encoded libraries.
1805533-56-5 (Methyl 3-(difluoromethyl)-2-iodo-5-methoxypyridine-6-acetate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)